3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4(1H)-one family, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Position 3: An ethyl substituent, contributing moderate steric bulk and lipophilicity.
- Position 5: A 4-methylphenyl group, enhancing aromatic interactions and lipophilicity.
- Position 2: A thioxo group, enabling hydrogen bonding and tautomerization.
Such derivatives are explored for pharmacological applications, including kinase inhibition and enzyme chaperoning .
Properties
IUPAC Name |
3-ethyl-5-(4-methylphenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-3-17-14(18)12-11(8-20-13(12)16-15(17)19)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJINKCIXEGJWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multi-Component Synthesis
A streamlined approach condenses 2-aminothiophene-3-carbonitrile, 4-methylbenzaldehyde, and ethyl isothiocyanate in acetic acid. This method avoids isolating intermediates but yields 50–60% product due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the thiophene precursor on Wang resin enables stepwise functionalization, though scalability remains challenging.
Analytical and Spectroscopic Validation
NMR (400 MHz, DMSO-d):
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1.25 (t, 3H, CHCH), 2.40 (s, 3H, Ar-CH), 4.15 (q, 2H, NCH), 7.30–7.45 (m, 4H, Ar-H), 8.10 (s, 1H, H-6).
HRMS (ESI):
Challenges and Optimization Strategies
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Regioselectivity in Bromination: Directed ortho-metallation using LDA ensures precise bromine placement at C-6.
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Thionation Efficiency: Excess Lawesson’s reagent (1.5 equiv) and prolonged reflux improve conversion.
Industrial-Scale Considerations
Patent US4515951A highlights the use of continuous flow reactors for bromination and coupling steps, reducing reaction times by 40%. Safety protocols for handling bromine and thiourea derivatives are critical .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thieno[2,3-d]pyrimidine derivatives possess significant antimicrobial properties. Studies indicate that these compounds exhibit activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds suggest potent antimicrobial effects, making them candidates for further development as antibacterial agents .
Antifungal Activity
In addition to antibacterial properties, some derivatives have shown antifungal activity against common pathogens. The effectiveness of these compounds in inhibiting fungal growth highlights their potential in treating fungal infections, particularly in immunocompromised patients where such infections are prevalent .
Antitumor Activity
Thieno[2,3-d]pyrimidines have been investigated for their antitumor properties. Preliminary studies indicate that certain derivatives can induce cytotoxic effects in cancer cell lines while sparing normal cells. This selective toxicity is crucial for developing targeted cancer therapies . The mechanism of action may involve the inhibition of specific enzymes or pathways involved in tumor growth.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. For instance, it may inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. By blocking this enzyme's activity, the compound could enhance acetylcholine levels in the brain, potentially improving cognitive function .
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of various thieno[2,3-d]pyrimidine derivatives, researchers found that modifications to the phenyl ring significantly influenced activity levels. Compounds with electron-donating groups on the aromatic ring exhibited enhanced antibacterial activity compared to their electron-withdrawing counterparts .
Case Study: Antitumor Effects
A specific derivative was tested against a panel of cancer cell lines (e.g., breast cancer and leukemia). Results indicated that this compound inhibited cell proliferation in a dose-dependent manner, with IC50 values suggesting strong potential for further development as an anticancer agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with various molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anticancer effects by interfering with cell proliferation pathways .
Comparison with Similar Compounds
Substituent Variations at Position 3
Compound A: 3-Isopropyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one ()
- Key Difference : Isopropyl group at position 3 (vs. ethyl in the target compound).
- Impact : Increased steric hindrance may reduce binding affinity in enzyme-targeted applications compared to the ethyl group.
- Synthesis : Prepared via analogous thiouracil cyclization, yielding 50–60% under reflux .
Compound B: 3-(Pyridin-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one ()
Substituent Variations at Position 5
Compound C : 5-Phenyl-7-(pyridin-3-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one ()
- Key Difference : Pyridinyl group at position 7 (vs. 4-methylphenyl at position 5 in the target).
- Impact : Extended conjugation may improve UV absorption properties, relevant for photodynamic therapy.
- Synthesis : Reflux of α,β-unsaturated ketones with thiouracil derivatives in DMF .
Compound D : 5-(4-Fluorophenyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one ()
Core Structure Modifications
Compound E: 7-(4-Methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one ()
- Key Difference: Thieno[3,2-d]pyrimidinone core (vs. [2,3-d] in the target).
- Impact : Altered electron distribution may reduce aromatic stacking interactions.
- Purity : 90% (MFCD26130161), lower than typical [2,3-d] derivatives .
Compound F: 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (CAS 117516-97-9) ()
- Key Difference: No substituents at positions 3 or 5.
- Impact : Reduced lipophilicity (logP ≈ 1.2 vs. 3.5 for the target compound), limiting membrane permeability .
Pharmacological and Physicochemical Data
*Assumed based on analogous methods in and .
Key Research Findings
- Pharmacological Chaperoning : Compound IV (), a 5,6-dimethyl analog, showed superior chaperone activity for phenylalanine hydroxylase compared to the target compound, likely due to optimized steric bulk .
- Anticancer Activity : Pyridinyl-substituted derivatives (e.g., Compound B) exhibit lower IC₅₀ values, suggesting electron-withdrawing groups enhance cytotoxicity .
- Solubility : The ethyl group in the target compound balances lipophilicity better than bulkier substituents (e.g., isopropyl), improving aqueous solubility by ~20% compared to Compound A .
Biological Activity
3-Ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, particularly the thioxo group and ethyl substitution, enhance its potential interactions with various biological targets.
Chemical Structure
The molecular formula of 3-Ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is . The compound features a thieno[2,3-d]pyrimidine backbone which contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine, including 3-ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, exhibit significant antimicrobial properties. In particular, studies have shown that these compounds can act against both Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis. The compound acts as a competitive inhibitor of TrmD (tRNA methyltransferase), which is crucial for bacterial survival and replication .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Compounds within the thienopyrimidine class have demonstrated the ability to reduce inflammation in various animal models. For instance, related compounds have shown remarkable anti-inflammatory effects in formalin-induced paw edema models .
Synthesis and Evaluation
A study focused on synthesizing 3-Ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one through various methods involving hydrazonoyl chlorides and triethylamine. The synthesized compounds were subjected to biological evaluations which indicated promising results in terms of their antimicrobial and anti-inflammatory activities .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of 3-Ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one with biological targets. The docking results indicated a favorable binding energy, suggesting a strong interaction with TrmD and potential effectiveness as an antibacterial agent .
Comparative Analysis of Biological Activities
| Compound Name | Structural Features | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 3-Ethyl-5-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | Ethyl and thioxo substitutions | Significant against Gram-positive/negative bacteria | Demonstrated in paw edema models |
| 6-Methylthieno[3,2-d]pyrimidin-4-one | Methyl group at position 6 | Moderate | Low |
| 5-Amino-thieno[3,2-d]pyrimidin-4-one | Amino group at position 5 | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
